These properties make AUT a versatile tool in various scientific research applications, including:
AUT can be used to create well-defined and ordered SAMs on gold surfaces. These SAMs can be used as:
AUT can be used to functionalize gold nanoparticles for drug delivery applications. By attaching drug molecules to the amino group of AUT-modified nanoparticles, researchers can create targeted drug delivery systems with improved efficacy and reduced side effects .
AUT can be used to modify surfaces for tissue engineering applications. The amino group of AUT can be used to attach cell adhesion molecules, which can promote cell attachment and growth on the modified surface .
11-Amino-1-undecanethiol hydrochloride is a chemical compound with the molecular formula and a CAS number of 143339-58-6. This compound appears as a white to slightly yellowish crystalline powder with a pungent odor. It is classified as an alkanethiol, specifically characterized by the presence of an amino group at one end of an eleven-carbon chain. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it more suitable for various applications in research and biochemistry .
11-Amino-1-undecanethiol hydrochloride exhibits notable biological activities:
The synthesis of 11-Amino-1-undecanethiol hydrochloride typically involves:
11-Amino-1-undecanethiol hydrochloride has several applications:
Interaction studies involving 11-Amino-1-undecanethiol hydrochloride have focused on its effects on cellular membranes and its potential use in drug delivery systems. Research indicates that it can alter membrane permeability and enhance the delivery of therapeutic agents across lipid bilayers. Further studies are ongoing to explore its interactions with various biomolecules and its implications in drug design .
11-Amino-1-undecanethiol hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Octanethiol | Eight-carbon chain | More hydrophobic; less effective in surface modification compared to 11-amino variant. |
12-Aminododecanethiol | Twelve-carbon chain | Increased hydrophobicity; may have different biological interactions. |
11-Mercaptoundecanoic Acid | Similar chain length but carboxylic acid instead | More polar; used primarily for different biochemical applications. |
Dodecanethiol | Straight-chain thiol without amino group | Lacks functionality provided by amino group; primarily hydrophobic. |
The uniqueness of 11-Amino-1-undecanethiol hydrochloride lies in its specific combination of hydrophilic and hydrophobic properties due to the amino group, making it particularly effective for applications requiring specific surface interactions and biological activity .
Irritant